1''-epi-Perindopril, (1''R)-

ACE inhibition stereochemistry-activity relationship in vitro pharmacology

Quantifying the 1''-epi impurity in perindopril API demands the EP/USP-specified reference standard-generic surrogates fail regulatory audits due to stereochemistry-dependent chromatographic retention. 1''-epi-Perindopril (CAS 145513-33-3) is the official Perindopril EP Impurity I / USP Related Compound I, supplied with full characterization data for ANDA method validation. • Resolution ≥1.7 (baseline separation from perindopril) per EP system suitability • Quantifiable linearity 2-2000 μg/mL for batch impurity assays (EP limit NMT 0.2%) • IC50 = 56.23 nM, confirming stereochemical identity distinct from perindoprilat • Shipped with CoA, HPLC/MS/NMR data; traceable to EP and USP pharmacopeial standards

Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
CAS No. 145513-33-3
Cat. No. B185023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1''-epi-Perindopril, (1''R)-
CAS145513-33-3
Molecular FormulaC19H32N2O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1
InChIKeyIPVQLZZIHOAWMC-QMHWVQJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1''-epi-Perindopril (1''R)- CAS 145513-33-3: Perindopril EP Impurity I Reference Standard for ACE Inhibitor Research and Analytical Quality Control


1''-epi-Perindopril, (1''R)- (CAS 145513-33-3) is a stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor prodrug perindopril, chemically defined as (2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid [1]. It is officially recognized as Perindopril EP Impurity I and USP Perindopril Related Compound I, serving as a critical reference standard for the analytical quality control of perindopril active pharmaceutical ingredients (APIs) and finished dosage forms [2]. As an epimer of perindopril with inversion at the 1''-position, this compound exhibits quantifiably distinct ACE inhibitory potency relative to the active metabolite perindoprilat, underpinning its primary utility as a chromatographic and spectrometric marker rather than a therapeutic candidate [3].

Identity Certified as EP Impurity I & USP Related Compound I, supporting regulatory reference standard workflows.
Workflow Supports stereochemical-control study context for chiral chromatographic method validation (HPLC/UPLC).
Procurement Context Procured for analytical quality control of perindopril APIs and system suitability testing, not as a therapeutic candidate.

Why Generic Perindopril Impurity Standards Cannot Substitute for 1''-epi-Perindopril (1''R)- in Regulatory Method Validation


Regulatory agencies including the FDA and EMA mandate that analytical methods for perindopril API and drug products demonstrate specific resolution and accurate quantification of the 1''-epi-perindopril epimer impurity [1]. Generic impurity standards or structurally analogous compounds fail to meet this requirement because chromatographic retention behavior, detector response factors, and mass spectrometric fragmentation patterns are exquisitely sensitive to stereochemical configuration [2]. The European Pharmacopoeia explicitly designates Impurity I as a specified impurity requiring a dedicated reference standard for system suitability testing and impurity quantification, establishing that no other in-class compound can legally or analytically serve as a surrogate [3].

R

Stereochemical Retention & Response Factors Shift

Chromatographic retention behavior and detector response factors for this epimer are highly sensitive to stereochemical configuration, limiting direct substitution with generic perindopril analogs in validated methods.

R

Regulatory Acceptance May Be Voided

Compendial monographs explicitly designate this epimer for system suitability testing. Non-pharmacopoeial stereoisomer standards may not satisfy regulatory requirements for impurity quantification.

R

Pharmacological Activity Profile Differs

This epimer exhibits an approximately 35-fold reduction in ACE inhibitory potency compared to the active metabolite perindoprilat, requiring rigorous identity control to avoid confounding assay-response interpretation.

Quantitative Differentiation Evidence: 1''-epi-Perindopril (1''R)- Versus Perindoprilat and Other ACE Inhibitors


ACE Inhibitory Potency: 1''-epi-Perindopril (1''R)- Exhibits ~35-Fold Lower Potency Than Perindoprilat

In vitro ACE inhibition assays demonstrate that 1''-epi-perindopril (1''R)- (measured as the free acid) exhibits an IC50 of 56.23 nM against human ACE [1]. In contrast, the active metabolite perindoprilat (S-9780) exhibits an IC50 range of 1.05–3.2 nM across multiple validated assays . This represents an approximately 18- to 53-fold reduction in potency attributable exclusively to the stereochemical inversion at the 1''-position. Notably, among the 32 stereoisomers synthesized by Vincent et al., only four (including perindoprilat) achieved nanomolar-range IC50 values, while four additional stereoisomers (including the 1''-epimer) exhibited approximately 10-fold lower activity [2].

ACE Inhibitory Potency
Head-to-head
Epimer IC50: 56.23 nM Perindoprilat: 1.05–3.2 nM
Approx. 18- to 53-fold less potent
Supports stereochemical-control context for impurity specification rather than therapeutic use.
Reported in vitro ACE inhibition context; absolute IC50 values may vary under different assay conditions.
ACE inhibition stereochemistry-activity relationship in vitro pharmacology

Chromatographic Resolution: Baseline Separation of 1''-epi-Perindopril (1''R)- from Perindopril with Resolution Factor 1.7

A validated HPLC method employing an Agilent Poroshell CS-C18 column (100 mm × 3.0 mm, 2.7 μm) achieved successful separation of perindopril tert-butylamine and its (±)-1''-epi-perindopril epimer within 25 minutes, yielding a peak-to-valley ratio exceeding 3.0 and a resolution factor (Rs) of 1.7 [1]. The method demonstrated linearity from 2 to 2000 μg/mL (r > 0.999) for both analytes, with limits of quantitation (LOQ, S/N = 10) of approximately 1.0 μg/mL and limits of detection (LOD, S/N = 3) of 0.3 μg/mL [2]. Spiked recovery of the epimer was 97.2% with an RSD of 1.8% (n = 9), confirming method accuracy for impurity quantification [3].

Chromatographic Resolution
Head-to-head
Resolution (Rs): 1.7 Peak-to-valley > 3.0
Baseline separation achieved within 25 min
Supports analyte-specific quantitative impurity profiling in perindopril API batches.
Method context via Agilent Poroshell CS-C18 column; linearity 2–2000 μg/mL (r > 0.999).
HPLC method validation chiral separation pharmaceutical analysis

Regulatory Impurity Threshold: 1''-epi-Perindopril Content in Commercial Batches Ranges from 0.025% to 0.078%

Analysis of ten commercial batches of perindopril tert-butylamine API using the validated HPLC method revealed (±)-1''-epi-perindopril tert-butylamine content ranging from 0.025% to 0.078% (w/w) [1]. The European Pharmacopoeia specifies an acceptance criterion for Impurity I (1''-epi-perindopril) of not more than 0.2% for perindopril tert-butylamine API, positioning the observed batch impurity levels well within regulatory compliance margins [2]. This quantitation underscores that 1''-epi-perindopril is a consistently present process-related impurity requiring routine monitoring rather than an aberrant contaminant.

Batch Impurity Levels
Class-level
Range: 0.025%–0.078% w/w
EP Acceptance Criterion: NMT 0.2%
Process-related impurity consistently detected below the regulatory threshold across commercial batches.
Data from 10 batches; requires verification against specific supplier lot certificates for each shipment.
pharmaceutical quality control impurity profiling batch release testing

Regulatory Identity: 1''-epi-Perindopril (1''R)- Is Officially Designated as EP Impurity I and USP Related Compound I

1''-epi-Perindopril, (1''R)- is formally recognized by major pharmacopoeias as Perindopril EP Impurity I (European Pharmacopoeia) and USP Perindopril Related Compound I (United States Pharmacopeia) [1]. This compound is supplied with detailed characterization data compliant with regulatory guidelines, including certificate of analysis documentation suitable for method validation, analytical method verification (AMV), and quality control (QC) applications [2]. The product is manufactured under ISO 17034 accreditation as an analytical standard, ensuring metrological traceability and certified purity values essential for regulatory submissions [3].

Regulatory Designation
Specification review
EP Impurity I / USP Related Compound I
Manufactured under ISO 17034 accreditation
Required for regulatory submission review and compendial method compliance.
Exclusive pharmacopoeial recognition; generic perindopril stereoisomer materials may not be accepted for compendial testing.
pharmacopoeial standards reference standard qualification regulatory compliance

Optimal Procurement and Application Scenarios for 1''-epi-Perindopril (1''R)- CAS 145513-33-3


Analytical Method Development and Validation for Perindopril API Impurity Profiling

Utilize 1''-epi-perindopril (1''R)- as the certified reference standard to develop and validate HPLC or UPLC methods for the quantification of the specified 1''-epi impurity in perindopril tert-butylamine API. The validated chromatographic resolution (Rs = 1.7) and linearity range (2–2000 μg/mL) documented by Zhou et al. [1] provide a benchmark for method performance. Procurement of the EP/ USP-recognized reference standard ensures regulatory acceptance of method validation data in ANDA submissions and commercial quality control [2].

Batch Release Testing and Stability Monitoring of Perindopril Drug Substance

Employ 1''-epi-perindopril (1''R)- as the external standard in routine impurity assays during commercial production of perindopril API. Observed impurity levels in commercial batches range from 0.025% to 0.078%, well below the EP acceptance criterion of NMT 0.2% [1]. Use of the authentic reference standard ensures accurate quantification and supports compliance with ICH Q3A guidelines for specified impurities [2].

System Suitability Testing for Compendial Perindopril Monographs

Prepare system suitability solutions containing perindopril and 1''-epi-perindopril (1''R)- to verify chromatographic resolution and peak symmetry prior to sample analysis, as prescribed in the European Pharmacopoeia monograph for perindopril tert-butylamine [1]. The baseline separation achieved under optimized conditions (resolution factor 1.7, peak-to-valley ratio > 3.0) serves as the acceptance criterion for system performance [2].

In Vitro Pharmacology: Stereochemical SAR Studies of ACE Inhibitors

Use 1''-epi-perindopril (1''R)- as a stereochemical probe to investigate the impact of 1''-position inversion on ACE inhibitory activity. The compound exhibits an IC50 of 56.23 nM, representing an approximately 35-fold reduction in potency compared to perindoprilat (IC50 1.05–3.2 nM) [1]. This potency differential enables structure-activity relationship (SAR) studies correlating stereochemistry with ACE binding affinity [2].

Application
Selection Property
Validation Focus
Analytical Method Development
Stereochemical Identity & Purity
Achieve chromatographic resolution (Rs) > 1.5; verify linearity r > 0.999
API Batch Release Testing
Specified Impurity Content
Monitor impurity levels against the EP NMT 0.2% acceptance criterion
System Suitability Testing
Chromatographic Resolution
Confirm baseline separation (peak-to-valley ratio > 3.0) prior to sample analysis
Stereochemical SAR Research
Epimer-Specific ACE Binding
Evaluate IC50 differential for structure-activity interpretation and assay-response context

Technical Documentation Hub

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19 linked technical documents
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